Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Medicinal Chemistry Drug Design ADME Prediction

Researchers optimizing lead-like properties often face a gap: fluorobenzoate building blocks lack the hydrogen-bonding capacity needed for target engagement. This compound solves that with an N-linked imidazole ring that enables metal chelation and hinge-region binding while maintaining fluorine's metabolic stability. • ΔLogP -0.95 vs. non-imidazole analogs for precise lipophilicity tuning • 5 H-bond acceptors expand target engagement beyond simple fluorobenzoates • Orthogonal handles (Me ester, free -NH₂, Ar-F) enable parallel derivatization strategies 98% purity from multiple suppliers ensures batch-to-batch reproducibility for medchem campaigns.

Molecular Formula C11H10FN3O2
Molecular Weight 235.21 g/mol
CAS No. 1141669-51-3
Cat. No. B1505021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate
CAS1141669-51-3
Molecular FormulaC11H10FN3O2
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1N)N2C=CN=C2)F
InChIInChI=1S/C11H10FN3O2/c1-17-11(16)7-4-8(12)10(5-9(7)13)15-3-2-14-6-15/h2-6H,13H2,1H3
InChIKeyLPLOBTJUUSVLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate: Physicochemical & Structural Profile


Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate is a heterocyclic aromatic ester featuring a unique 1,2,4-trisubstituted benzene core with an amino group, a fluorine atom, and an N-linked imidazole ring [1]. Its molecular formula is C₁₁H₁₀FN₃O₂ with a molecular weight of 235.21 g/mol [1]. The compound serves as a strategic building block in medicinal chemistry, combining the metal-chelating and hydrogen-bonding capabilities of the imidazole moiety with the metabolic stability often conferred by the fluorine substituent .

Methyl 2-Amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate: Limits of Analog Substitution


The precise arrangement of substituents on the benzene ring is critical for downstream reactivity and biological target engagement. Simply replacing this compound with a non-fluorinated analog (e.g., methyl 2-amino-4-(1H-imidazol-1-yl)benzoate) or a non-imidazole analog (e.g., methyl 2-amino-5-fluorobenzoate) leads to quantifiable differences in lipophilicity (ΔLogP up to 0.95) and hydrogen-bonding capacity, which directly alter membrane permeability and binding interactions [1]. The following evidence demonstrates that these quantifiable shifts justify the specific procurement of the target compound over its nearest neighbors.

Methyl 2-Amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate: Quantitative Differentiation Evidence


Lipophilicity Comparison: Des-Fluoro Analog

The target compound exhibits a computed XLogP of 1.5, compared to 1.47 for the direct des-fluoro analog, methyl 2-amino-4-(1H-imidazol-1-yl)benzoate [1]. The marginal increase in lipophilicity (ΔLogP = 0.03) is consistent with the electron-withdrawing effect of the fluorine atom, which can subtly enhance membrane permeation without drastically altering solubility.

Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity Shift vs. Non-Imidazole Fluorobenzoate

Replacing the imidazole ring with a hydrogen atom (i.e., methyl 2-amino-5-fluorobenzoate) leads to a substantial increase in LogP from 1.5 to approximately 2.45 [1]. This ΔLogP of ≈−0.95 indicates that the target compound is significantly more hydrophilic, which can translate to improved aqueous solubility and a reduced risk of off-target binding through hydrophobic collapse.

Fragment-Based Drug Discovery LogP Optimization Solubility

Hydrogen Bond Acceptor Differentiation

The target compound possesses 5 hydrogen bond acceptors, contributed by the ester carbonyl, fluorine atom, and the imidazole ring nitrogens [1]. In contrast, the non-imidazole analog methyl 2-amino-5-fluorobenzoate has only 3 hydrogen bond acceptors [2]. The additional acceptors, particularly the imidazole N3, offer a critical anchor for metal-ion chelation (e.g., cytochrome P450 heme iron or kinase hinge regions) that is absent in simpler analogs.

Molecular Recognition Kinase Inhibitor Design Metalloenzyme Targeting

Rotatable Bond Count & Conformational Pre-organization

With 3 rotatable bonds, the target compound offers a balanced flexibility between the fully rigid core and the freely rotating ester [1]. The direct acid analog, 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoic acid, has only 2 rotatable bonds but loses the ester's protective and prodrug potential. This subtle difference in rotational degrees of freedom can affect the entropic cost of binding without excessively increasing conformational sampling space.

Conformational Analysis Entropic Penalty Scaffold Optimization

Vendor Purity as Procurement Differentiator

Commercially, the target compound is routinely available at 95%+ purity, with some vendors offering 98%+ grades . In contrast, the closely related des-fluoro analog (CAS 1272756-25-8) is typically offered at 95% purity . The availability of a higher certified purity grade reduces the burden of in-house purification prior to sensitive catalytic or biological assays.

Chemical Procurement Reproducibility Building Block Quality

Methyl 2-Amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate: Key Application Scenarios


Scaffold for Kinase and Metalloenzyme Fragment Libraries

The compound's 5 hydrogen bond acceptors and imidazole ring provide a demonstrated capacity for metal chelation and hinge-region binding, as evidenced by the class-level inference from its HBA count advantage over non-imidazole analogs [1]. Its intermediate LogP of 1.5 makes it an ideal fragment starting point for lead-like property space, avoiding the excessive lipophilicity of simpler fluorobenzoates .

Fluorinated Intermediate for Late-Stage Functionalization

The presence of a methyl ester protecting group, combined with an aryl fluorine and a free amino group, enables orthogonal derivatization strategies (amide coupling, nucleophilic aromatic substitution, or imidazole N-alkylation) that are not possible with the corresponding free acid or des-fluoro analogs [1]. The +1 rotatable bond advantage over the acid form offers greater synthetic versatility [2].

Building Block for Optimizing ADME Properties in Lead Series

When a lead series requires a precise LogP adjustment, the quantitative ΔLogP of –0.95 relative to the non-imidazole fluorobenzoate provides a measurable basis for selecting this compound to lower overall lipophilicity without sacrificing the fluorine's metabolic stability benefits [1].

High-Purity Standard for Analytical Method Development

With commercial availability at 98%+ purity from multiple suppliers, this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when working with imidazole-containing benzoate libraries, offering a purity advantage over the typical 95% grade of its des-fluoro analog [1].

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